Capsaicin-D7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

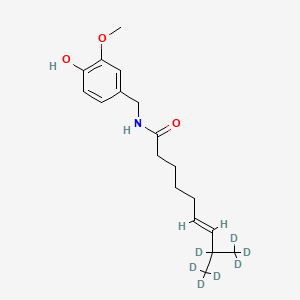

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

(E)-8,9,9,9-tetradeuterio-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-(trideuteriomethyl)non-6-enamide |

InChI |

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+/i1D3,2D3,14D |

InChI Key |

YKPUWZUDDOIDPM-RWAWRPPCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Capsaicin-D7: Isotopic Labeling Pattern and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Capsaicin-D7, a deuterated analog of capsaicin, focusing on its isotopic labeling pattern, stability, and its application as an internal standard in analytical studies. This document is intended for researchers, scientists, and drug development professionals who utilize isotope dilution mass spectrometry for the quantification of capsaicin.

Introduction to Capsaicin and its Deuterated Analog

Capsaicin ((E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide) is the primary pungent compound found in chili peppers.[1][2] Its biological activity is primarily mediated through the transient receptor potential vanilloid 1 (TRPV1) ion channel, making it a subject of extensive research in pain management, neuroscience, and pharmacology.[3][4][5]

In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound is a deuterated form of capsaicin designed for this purpose, where seven hydrogen atoms are replaced by deuterium. This isotopic labeling provides a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its chemical properties remain nearly identical.

Isotopic Labeling Pattern of this compound

The precise isotopic labeling pattern is critical for the effective use of a deuterated internal standard. While the exact position of all seven deuterium atoms can vary between different commercial sources, a common and chemically stable labeling pattern for this compound involves deuteration at the methoxy group on the vanillyl moiety and on the aliphatic side chain.

Based on common synthetic routes for deuterated capsaicin analogs, a highly probable labeling pattern for this compound is as follows:

-

Three deuterium atoms on the methoxy group (-OCD₃) of the vanillyl ring.

-

Four deuterium atoms on the fatty acid chain , typically at positions that are not susceptible to back-exchange. A chemically stable arrangement involves deuteration at the C2' and C4' positions of the nonenamide chain.

Note: It is imperative for researchers to confirm the specific isotopic labeling pattern of the this compound standard they are using by consulting the Certificate of Analysis (CoA) provided by the supplier.

Stability of this compound

The stability of a deuterated internal standard is paramount to ensure the reliability of quantitative data. The stability of this compound can be influenced by several factors, including temperature, pH, solvent, and light exposure.

General Stability Considerations for Deuterated Standards

Deuterated internal standards are generally stable; however, the potential for hydrogen-deuterium (H-D) exchange exists, particularly for deuterium atoms located at labile positions. It is crucial to select labeling positions that are not prone to exchange under typical analytical conditions. The proposed labeling pattern for this compound on the methoxy group and the saturated carbon backbone of the fatty acid chain is designed to minimize this risk.

Stability of Capsaicin Under Various Conditions

While specific quantitative stability data for this compound is limited in publicly available literature, studies on unlabeled capsaicin provide valuable insights into its general stability. Capsaicin is known to degrade under certain conditions, and these degradation pathways would similarly affect its deuterated analog.

-

Thermal Stability: Capsaicin can undergo thermal degradation at elevated temperatures. The rate of degradation is dependent on the temperature and the duration of exposure. One study on the thermal degradation of capsaicin during cooking showed that the degradation follows first-order kinetics, with activation energies of 87.2 kJ/mol for capsaicin and 84.0 kJ/mol for dihydrocapsaicin.

-

pH Stability: The stability of capsaicin is also influenced by pH. It is more stable under neutral conditions and can degrade under acidic or alkaline conditions.

-

Oxidative Stability: Capsaicin can be susceptible to oxidation.

-

Photostability: Exposure to light can also lead to the degradation of capsaicin. Therefore, it is recommended to store capsaicin and its deuterated standards protected from light.

Storage and Handling Recommendations

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: For long-term storage, this compound powder should be stored at -20°C. Stock solutions prepared in organic solvents can be stored at -20°C or -80°C for several months. For short-term use, refrigerated storage at 4°C is acceptable.

-

Solvent Selection: Methanol and acetonitrile are commonly used solvents for preparing stock and working solutions of capsaicin and its internal standards. It is advisable to use high-purity, anhydrous solvents to minimize the risk of H-D exchange.

-

Protection from Light: Store all solutions in amber vials or protect them from light to prevent photodegradation.

-

Inert Atmosphere: While not always necessary for routine use, storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidation for long-term storage of the solid material.

Data Presentation

The following tables summarize key information regarding this compound and the stability of capsaicin.

Table 1: Properties of Capsaicin and this compound

| Property | Capsaicin | This compound |

| CAS Number | 404-86-4 | Not uniformly assigned; varies by supplier |

| Molecular Formula | C₁₈H₂₇NO₃ | C₁₈H₂₀D₇NO₃ |

| Molecular Weight | 305.41 g/mol | ~312.45 g/mol |

| Isotopic Purity | N/A | Typically ≥98% (as specified by supplier) |

Table 2: Summary of Capsaicin Stability Data

| Condition | Observation | Reference |

| Acidic Hydrolysis | Degradation occurs. | |

| Alkaline Hydrolysis | Degradation occurs. | |

| **Oxidation (H₂O₂) ** | Degradation occurs. | |

| Thermal Degradation | Follows first-order kinetics. Activation energy: 87.2 kJ/mol. | |

| High Temperature (various) | Rate of reduction is faster at higher temperatures. | |

| pH | More stable at neutral pH compared to acidic or alkaline conditions. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a deuterated capsaicin analog and for conducting a stability study of this compound.

Synthesis of a Deuterated Capsaicin Analog

The synthesis of deuterated capsaicin analogs can be achieved through various routes. A general, multi-step synthesis is outlined below, based on procedures described in the literature.

Objective: To synthesize a deuterated capsaicin analog.

Materials:

-

Deuterated precursors (e.g., deuterated vanillylamine or a deuterated fatty acid)

-

Acyl chloride or carboxylic acid

-

Coupling agents (e.g., DCC, EDC)

-

Anhydrous solvents (e.g., dichloromethane, dimethylformamide)

-

Purification reagents (e.g., silica gel for column chromatography)

Procedure:

-

Preparation of Deuterated Precursors: Obtain or synthesize the required deuterated starting materials. For example, deuterated vanillylamine can be synthesized from a deuterated vanillin precursor.

-

Acylation Reaction:

-

If using an acyl chloride: Dissolve the deuterated vanillylamine in an anhydrous solvent like dichloromethane. Add a base (e.g., triethylamine) and then slowly add the acyl chloride of 8-methyl-6-nonenoic acid.

-

If using a carboxylic acid: Dissolve the deuterated vanillylamine and 8-methyl-6-nonenoic acid in an anhydrous solvent like DMF. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove excess reagents and byproducts.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure deuterated capsaicin analog.

-

Characterization: Confirm the structure and isotopic purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Stability Testing of this compound

This protocol outlines a stability-indicating HPLC method to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound in solution under different storage conditions and stress factors.

Materials:

-

This compound standard

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Buffers of different pH values (e.g., pH 3, 7, 9)

-

Hydrogen peroxide (30%)

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase HPLC column

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Preparation of Stability Samples:

-

Temperature Stability: Aliquot the stock solution into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C) protected from light.

-

pH Stability: Prepare solutions of this compound in different pH buffers (e.g., pH 3, 7, 9) and store them at a controlled temperature.

-

Oxidative Stability: Treat a solution of this compound with hydrogen peroxide and monitor the degradation over time.

-

Photostability: Expose a solution of this compound to UV light and monitor for degradation.

-

-

HPLC Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each stability sample.

-

Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid).

-

Monitor the elution at a suitable wavelength (e.g., 280 nm).

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Calculate the percentage of this compound remaining relative to the initial time point (t=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Capsaicin Signaling Pathway

Capsaicin exerts its biological effects primarily by activating the TRPV1 receptor, a non-selective cation channel. The activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, causing depolarization and the sensation of pain and heat.

Conclusion

This compound is a valuable tool for the accurate quantification of capsaicin in various matrices. Understanding its isotopic labeling pattern and stability characteristics is essential for its proper use as an internal standard. This technical guide provides a foundational understanding of these aspects, along with practical experimental protocols. Researchers should always refer to the supplier's documentation for specific information on their this compound standard and perform appropriate validation studies to ensure the reliability of their analytical methods.

References

- 1. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and Pharmacological Aspects of Capsaicin [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

Capsaicin-D7 certificate of analysis and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Capsaicin-D7, a deuterated analog of capsaicin, for its application in research and drug development. This document outlines its chemical and physical properties, provides insights into its primary biological signaling pathway, and details its use as an internal standard in analytical methodologies.

Certificate of Analysis and Specifications

While a comprehensive Certificate of Analysis for a specific lot of this compound is proprietary to the manufacturer, this section compiles typical specifications and physical/chemical properties based on publicly available data for capsaicin and its deuterated forms.

Table 1: Chemical and Physical Properties of this compound

| Property | Specification |

| Chemical Name | (6E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide-d7 |

| Synonyms | N/A |

| Molecular Formula | C₁₈H₂₀D₇NO₃ |

| Molecular Weight | 312.46 g/mol |

| CAS Number | Not available for D7 variant; 404-86-4 for Capsaicin |

| Appearance | Off-white to white crystalline solid |

| Purity (typical) | ≥98% (by HPLC) |

| Solubility | Soluble in ethanol, acetone, and fatty oils; insoluble in water.[1] |

| Melting Point | 62-65 °C (for Capsaicin)[2] |

| Storage | Store at -20°C for long-term stability. |

Table 2: Spectroscopic and Chromatographic Data (Representative for Capsaicinoids)

| Technique | Data |

| UV-Vis λmax | 280 nm |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 313.2 (for this compound) |

| HPLC Retention Time | Varies based on column and mobile phase |

Biological Activity and Signaling Pathway

Capsaicin, and by extension this compound, primarily exerts its biological effects through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel.

Capsaicin-TRPV1 Signaling Pathway

The binding of capsaicin to the TRPV1 receptor, predominantly expressed on nociceptive sensory neurons, leads to a cascade of intracellular events. This pathway is central to the sensation of pain and heat.

Caption: Capsaicin binds to and activates the TRPV1 receptor, leading to cation influx and neuronal signaling.

The influx of calcium and sodium ions through the opened TRPV1 channel causes membrane depolarization, which in turn generates an action potential. This signal is then transmitted to the central nervous system, resulting in the perception of pain and heat.

Experimental Protocols

This compound is an ideal internal standard for the quantification of capsaicin in various matrices due to its similar chemical and physical properties and distinct mass.

Quantification of Capsaicin using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the analysis of capsaicin in a sample matrix (e.g., plasma, tissue homogenate, or food extract).

3.1.1. Materials and Reagents

-

Capsaicin analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Sample matrix

3.1.2. Sample Preparation Workflow

Caption: A typical workflow for preparing biological or food samples for capsaicin analysis using an internal standard.

3.1.3. Liquid Chromatography Parameters (Representative)

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3.1.4. Mass Spectrometry Parameters (Representative for a Triple Quadrupole MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Capsaicin: Precursor ion (m/z) 306.2 → Product ion (m/z) 137.1

-

This compound (IS): Precursor ion (m/z) 313.2 → Product ion (m/z) 137.1

-

-

Collision Energy: Optimized for the specific instrument

-

Dwell Time: 100 ms

3.1.5. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (capsaicin) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of capsaicin and a constant concentration of this compound.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and food analysis. Its use as an internal standard provides a reliable and accurate method for the quantification of capsaicin. Understanding its biological activity through the TRPV1 signaling pathway is crucial for interpreting its physiological effects. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a laboratory setting.

References

A Technical Guide to High-Purity Capsaicin-D7 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity, deuterated Capsaicin-D7, a critical tool for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK). This document outlines commercial suppliers, presents key technical data, details a standard experimental protocol for its use as an internal standard, and visualizes its primary biological signaling pathway.

Commercial Suppliers and Product Specifications

High-purity this compound and its closely related deuterated analog, Capsaicin-d3, are available from several specialized chemical suppliers. These stable isotope-labeled compounds are essential for sensitive and accurate quantification of capsaicin in complex biological matrices using mass spectrometry. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Purity / Deuterium Incorporation | Available Sizes |

| InvivoChem | This compound | - | ≥98% | Not specified | Custom |

| MedChemExpress (MCE) | This compound | HY-10448-S-d7 | Not specified | Not specified | Custom (Get Quote) |

| Cayman Chemical | (E/Z)-Capsaicin-d3 | 34695 | ≥98% (mixture of isomers) | ≥99% deuterated forms (d1-d3); ≤1% d0 | 500 µg |

| Santa Cruz Biotechnology | Capsaicin-d3 | sc-218235 | Not specified | Not specified | 1 mg, 5 mg |

Core Application: Internal Standard for LC-MS/MS Quantification

This compound is most commonly employed as an internal standard (IS) for the quantification of natural capsaicin in biological samples (e.g., plasma, tissue homogenates) and other matrices (e.g., food products, pharmaceutical formulations) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, including extraction recovery and chromatographic retention time. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise correction for sample loss during preparation and for variations in instrument response (matrix effects).

Detailed Experimental Protocol: Quantification of Capsaicin in Rat Plasma

This protocol provides a generalized workflow for using this compound as an internal standard for quantifying capsaicin in rat plasma.

1. Materials and Reagents:

-

Capsaicin (unlabeled standard)

-

This compound (Internal Standard)

-

Rat Plasma (K2-EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Analytical balance

-

Vortex mixer and centrifuge

2. Preparation of Stock and Working Solutions:

-

Capsaicin Stock (1 mg/mL): Accurately weigh 1 mg of capsaicin and dissolve in 1 mL of methanol.

-

This compound IS Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Capsaicin Working Solutions (Calibration Standards): Serially dilute the capsaicin stock solution with 50:50 (v/v) methanol:water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

This compound IS Working Solution (50 ng/mL): Dilute the this compound IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of each calibration standard, quality control (QC) sample, and unknown plasma sample into separate 1.5 mL microcentrifuge tubes.

-

Add 150 µL of the this compound IS working solution (in acetonitrile) to every tube. The IS concentration in the final processed sample will be uniform.

-

Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative Example):

-

LC System: Standard HPLC or UPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions (Precursor > Product):

-

Capsaicin: m/z 306.2 > 137.1

-

This compound (IS): m/z 313.2 > 137.1 (or other appropriate fragment)

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Capsaicin Peak Area / this compound Peak Area) against the concentration of the calibration standards.

-

Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.

-

Determine the concentration of capsaicin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Primary Signaling Pathway: TRPV1 Activation

Capsaicin exerts its well-known physiological effects, including the sensation of heat and pain, primarily by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][2]

Upon binding of capsaicin to a pocket within the channel's transmembrane domains, TRPV1 undergoes a conformational change, opening its pore.[3] This opening allows an influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron. The resulting depolarization of the cell membrane generates an action potential, which is propagated along the neuron to the central nervous system, where it is interpreted as pain and heat.

Prolonged activation of TRPV1 by capsaicin leads to a phenomenon known as desensitization, where the channel becomes less responsive to further stimuli. This process, which is dependent on calcium influx, is thought to underlie the analgesic effects of capsaicin when applied topically.

References

An In-depth Technical Guide on the Core Mechanism of Action of Capsaicin-D7 in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capsaicin-D7 is the deuterated form of capsaicin, the pungent compound in chili peppers. While its fundamental mechanism of action is identical to that of capsaicin—primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel—the strategic replacement of hydrogen atoms with deuterium significantly alters its pharmacokinetic profile. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological responses associated with this compound, with a special focus on how deuteration impacts its metabolic stability and therapeutic potential. Quantitative data, detailed experimental protocols, and visual diagrams of key pathways are presented to offer a thorough technical resource for professionals in research and drug development.

Introduction to Capsaicin and the Role of Deuteration

Capsaicin is a highly selective agonist for the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2] Activation of TRPV1 by capsaicin leads to the sensations of heat and pain.[3][4] Prolonged activation, however, results in a desensitization of these neurons, a phenomenon that is harnessed for analgesic purposes.[5]

This compound is a chemically modified version of capsaicin where specific hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This modification does not alter the molecule's shape or its fundamental interaction with its biological target. The primary advantage of deuteration lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes that are central to drug metabolism. This increased metabolic stability can lead to a longer half-life, greater systemic exposure (AUC), and potentially a more favorable safety profile by reducing the formation of toxic metabolites.

The Primary Molecular Target: TRPV1 Receptor

TRPV1 is a tetrameric, non-selective cation channel that acts as a polymodal sensor for a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and various endogenous and exogenous chemical ligands. When activated, the channel opens, allowing an influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron. This influx leads to membrane depolarization, the generation of action potentials, and the transmission of pain signals to the central nervous system.

Mechanism of TRPV1 Activation by this compound

The mechanism of action for this compound at the receptor level is congruent with that of capsaicin.

-

Binding: this compound binds to a specific pocket within the transmembrane domains of the TRPV1 receptor. This binding is facilitated by a combination of hydrogen bonds and van der Waals interactions.

-

Conformational Change: Upon binding, the ligand stabilizes the open state of the TRPV1 channel. This conformational change is what allows for the influx of cations.

-

Ion Influx and Depolarization: The influx of Ca²⁺ and Na⁺ through the opened channel pore causes a rapid depolarization of the neuronal membrane.

-

Signal Transduction: This depolarization, if it reaches the threshold, triggers an action potential that propagates along the sensory nerve fiber, ultimately perceived as a burning sensation.

-

Desensitization: Prolonged or repeated application of this compound leads to a state of desensitization, where the neuron becomes less responsive to the agonist and other noxious stimuli. This is a key aspect of its therapeutic effect as an analgesic. This desensitization is a complex process mediated by the influx of calcium, which triggers various intracellular signaling cascades, including the activation of calmodulin and calcineurin, leading to receptor dephosphorylation and a reduction in channel activity.

The Impact of Deuteration on Pharmacokinetics

The defining feature of this compound is its altered pharmacokinetic profile due to the kinetic isotope effect. The metabolism of capsaicin is primarily mediated by the cytochrome P450 enzyme system in the liver. By replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of enzymatic breakdown is significantly reduced.

Potential Advantages:

-

Increased Half-Life: A slower metabolic rate means the compound remains in the body for a longer duration.

-

Enhanced Bioavailability: Reduced first-pass metabolism can lead to a higher concentration of the active drug reaching systemic circulation.

-

Reduced Metabolic Load: Slower metabolism may decrease the formation of potentially reactive or toxic metabolites.

-

Metabolic Shunting: Deuteration can block a primary metabolic pathway, forcing metabolism down alternative, potentially more favorable routes.

Quantitative Pharmacological Data

The following table summarizes key quantitative parameters for capsaicin's interaction with the TRPV1 receptor. Due to the identical pharmacodynamic mechanism, these values are expected to be highly comparable for this compound.

| Parameter | Description | Reported Value(s) | Reference(s) |

| EC₅₀ | The concentration of an agonist that gives a response halfway between the baseline and maximum response. | 0.1 - 2.2 µM (Varies with expression system and conditions) | |

| Kᵢ | The inhibition constant, representing the affinity of a ligand for a receptor. | 36 nM (for N-Oleyl-dopamine, an endogenous agonist) | |

| Association Constant (K) | A measure of the binding affinity between ligand and receptor. | Estimated in the order of 10⁶ M⁻¹ | |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | ~1.64 hours (topical patch), ~25 minutes (oral) |

Note: The pharmacokinetic parameters, particularly half-life, are expected to be significantly different for this compound due to deuteration. However, specific quantitative data for this compound is not widely available in public literature and would require dedicated clinical studies.

Detailed Experimental Protocols

In Vitro Calcium Imaging Assay

This assay measures the ability of this compound to activate TRPV1 channels by detecting the subsequent influx of calcium into cells.

Objective: To determine the potency (EC₅₀) of this compound in activating TRPV1.

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing human or rat TRPV1 are cultured to ~80-90% confluency in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., non-deuterated capsaicin) are also prepared.

-

Assay Execution: The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken for several seconds.

-

Compound Addition: The prepared compounds are automatically added to the wells.

-

Data Acquisition: Fluorescence intensity is measured kinetically for several minutes following compound addition. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response (or area under the curve) is plotted against the compound concentration. A dose-response curve is fitted to the data to calculate the EC₅₀ value.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in response to an agonist.

Objective: To characterize the electrophysiological response of TRPV1 to this compound.

Methodology:

-

Cell Preparation: A single cell expressing TRPV1 is selected for recording.

-

Configuration: The whole-cell patch-clamp configuration is established. A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.

-

Solutions: The cell is bathed in an extracellular solution. The pipette contains an intracellular solution. Ionic compositions are controlled to isolate the currents of interest.

-

Voltage Protocol: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Voltage ramps or steps may be applied to study the current-voltage relationship.

-

Compound Application: this compound is applied to the cell via a perfusion system.

-

Current Recording: The current flowing through the TRPV1 channels is recorded using a patch-clamp amplifier. An inward current at negative potentials indicates cation influx.

-

Data Analysis: The amplitude, activation kinetics, and desensitization of the current are analyzed to characterize the effect of this compound on TRPV1 channel gating.

Conclusion

This compound leverages the well-established therapeutic mechanism of capsaicin while offering the potential for a significantly improved pharmacokinetic profile. Its action is centered on the activation and subsequent desensitization of the TRPV1 ion channel. The strategic use of deuterium substitution is a powerful tool in medicinal chemistry to enhance metabolic stability, potentially leading to a more effective and safer analgesic. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other deuterated compounds, facilitating the development of next-generation therapeutics for pain management.

References

The Pungent World of Capsaicin: A Technical Guide to its Natural Abundance and Isotopic Variations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of capsaicin and its deuterated forms. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of key biological and experimental processes.

Introduction to Capsaicin and Capsaicinoids

Capsaicin ((E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide) is the primary bioactive compound responsible for the pungent sensation in chili peppers of the Capsicum genus. It belongs to a class of compounds known as capsaicinoids, which are synthesized and accumulate in the placental tissue of the pepper fruit. The most abundant capsaicinoids are capsaicin and dihydrocapsaicin, collectively accounting for up to 90% of the total capsaicinoid content in most pungent varieties.[1][2] Other naturally occurring capsaicinoids include nordihydrocapsaicin, homocapsaicin, and homodihydrocapsaicin, which are typically present in much lower concentrations.[3] The pungency of chili peppers is directly correlated with their capsaicinoid content and is often measured in Scoville Heat Units (SHU).[4]

Natural Abundance of Capsaicin and its Analogues

The concentration of capsaicin and its analogues varies significantly across different Capsicum species and even among cultivars within the same species. This variation is influenced by genetic factors, environmental conditions during growth, and the maturity of the fruit at harvest.[5]

Quantitative Data on Capsaicinoid Content

The following table summarizes the capsaicin and dihydrocapsaicin content in various chili pepper species and varieties, providing a comparative overview of their natural abundance.

| Capsicum Species | Variety | Capsaicin Content (µg/g fresh weight) | Dihydrocapsaicin Content (µg/g fresh weight) | Total Capsaicinoids (µg/g fresh weight) | Reference |

| C. annuum | PI 123474 | - | 205 | - | |

| C. annuum | PI 169129 | 0.6 | - | 1.2 | |

| C. frutescens | PI 631144 | 323 | - | 465 | |

| C. annuum | Jalapeño | 101 - 6800 (dry weight) | 110 - 2736 (dry weight) | - | |

| C. annuum | Serrano | - | - | up to 18048 (dry weight) | |

| C. chinense | Habanero | - | - | up to 350,000 SHU | |

| C. annuum | Cayenne | 1775 | - | - | |

| C. annuum | Korean (green) | 48.6 (per 100g) | - | - | |

| C. annuum | Korean (red) | 97.1 (per 100g) | - | - | |

| C. annuum | Cheongyang | 278.7 (per 100g) | - | - |

Natural Abundance of Deuterated Capsaicin

Naturally occurring deuterated forms of capsaicin do not exist as distinct, fully deuterated molecules. Instead, deuterium (²H), a stable isotope of hydrogen, is present at its natural abundance in the capsaicin molecule. Quantitative 2H Nuclear Magnetic Resonance (NMR) spectroscopy has revealed a non-statistical, site-specific distribution of deuterium within the fatty acid moieties of capsaicin and 6,7-dihydrocapsaicin.

This isotopic distribution is a fingerprint of the biosynthetic pathways. For instance, the isobutyl portion of the fatty acid, derived from the amino acid valine, is more impoverished in deuterium compared to the methylenic portion, which originates from acetate. This observation is consistent with the known biosynthetic origins of the different parts of the capsaicinoid molecules. The study of this natural isotopic distribution can provide insights into the metabolic pathways and enzymatic mechanisms involved in capsaicinoid biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and quantification of capsaicinoids from chili peppers.

Extraction of Capsaicinoids

Several methods can be employed for the extraction of capsaicinoids, with the choice of method depending on the desired scale, efficiency, and available resources.

Soxhlet extraction is a classic and effective method for solid-liquid extraction.

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

-

Solvent: Methanol or ethanol are commonly used.

-

Procedure:

-

Dry the chili pepper samples thoroughly and grind them into a fine powder.

-

Place a known weight of the powdered pepper (e.g., 1 g) into a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Add the extraction solvent (e.g., 50 mL of methanol) to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for a set period, typically 2-5 hours, during which the solvent will continuously cycle through the sample.

-

After extraction, cool the apparatus and collect the solvent containing the extracted capsaicinoids.

-

The solvent can then be evaporated to yield the crude capsaicinoid extract.

-

UAE is a more rapid extraction method that utilizes ultrasonic waves to enhance solvent penetration and cell disruption.

-

Apparatus: Ultrasonic bath or probe sonicator, extraction vessel (e.g., conical tube or flask).

-

Solvent: Ethanol, acetone, or methanol.

-

Procedure:

-

Place a known weight of powdered chili pepper (e.g., 0.5 g) into the extraction vessel.

-

Add a specific volume of the chosen solvent (e.g., a solvent-to-mass ratio of 10 mL/g).

-

Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Apply ultrasonic waves for a specified duration (e.g., 25-40 minutes) and at a controlled temperature (e.g., 25-35°C).

-

After sonication, separate the solid material from the liquid extract by filtration or centrifugation.

-

The liquid extract contains the capsaicinoids.

-

SFE uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.

-

Apparatus: Supercritical fluid extractor.

-

Solvent: Supercritical CO₂, often with a co-solvent like ethanol.

-

Procedure:

-

Pack the powdered chili pepper into the extraction vessel.

-

Pressurize and heat the CO₂ to its supercritical state (e.g., 33 MPa and 41°C).

-

Introduce the supercritical CO₂ into the extraction vessel, where it dissolves the capsaicinoids.

-

The co-solvent (e.g., ethanol) can be added to increase the extraction efficiency.

-

The capsaicinoid-rich fluid is then depressurized, causing the CO₂ to return to a gaseous state and leaving behind the purified extract.

-

Quantification of Capsaicinoids

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and accurate methods for the quantification of capsaicinoids.

-

Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape) is commonly employed. A typical mobile phase could be a mixture of 1% acetic acid in water and acetonitrile (e.g., 45:55 v/v).

-

Flow Rate: A flow rate of around 1.0 mL/min is common.

-

Detection: UV detection at approximately 280 nm is used to monitor the capsaicinoids as they elute from the column.

-

Quantification:

-

Prepare a series of standard solutions of capsaicin and dihydrocapsaicin of known concentrations.

-

Inject the standards into the HPLC system to create a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extract.

-

Identify the capsaicin and dihydrocapsaicin peaks in the sample chromatogram based on their retention times compared to the standards.

-

Quantify the amount of each capsaicinoid in the sample by comparing their peak areas to the calibration curve.

-

-

Instrumentation: GC system coupled to a Mass Spectrometer.

-

Column: A capillary column suitable for the separation of semi-volatile compounds.

-

Carrier Gas: Helium is typically used.

-

Injection: The sample extract is injected into the GC, where it is vaporized.

-

Temperature Program: A temperature gradient is used to separate the capsaicinoids based on their boiling points. An example program could start at 150°C, ramp to 250°C, and then to 280°C.

-

Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

-

Quantification: Similar to HPLC, quantification is achieved by creating a calibration curve using standard solutions and comparing the peak areas of the analytes in the sample to this curve.

Signaling Pathways and Experimental Workflows

Capsaicin Signaling Pathway

Capsaicin exerts its physiological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This channel is a non-selective cation channel predominantly expressed on sensory neurons.

Caption: Capsaicin binds to and activates the TRPV1 receptor, leading to cation influx and neuronal signaling.

Experimental Workflow for Capsaicin Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of capsaicin from chili pepper samples.

Caption: A generalized workflow for the analysis of capsaicinoids from chili pepper samples.

Conclusion

This technical guide has provided a comprehensive overview of the natural abundance of capsaicin and its deuterated forms, alongside detailed experimental protocols and visualizations of relevant pathways. The significant variation in capsaicinoid content across different Capsicum species highlights the importance of accurate quantification for both food science and pharmaceutical applications. The understanding of the natural isotopic distribution of deuterium in capsaicin opens new avenues for biosynthetic and metabolic research. The provided experimental methodologies offer a practical foundation for researchers to extract, identify, and quantify these pungent and pharmacologically active compounds.

References

Capsaicin-D7 safety data sheet and handling precautions

Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for Capsaicin, which serves as a close surrogate for Capsaicin-D7.

Table 1: Physical and Chemical Properties of Capsaicin

| Property | Value | References |

| Chemical Formula | C₁₈H₂₇NO₃ | [1][2][3][4] |

| Molecular Weight | 305.41 g/mol | [1] |

| Appearance | Off-white to white crystalline solid/powder | |

| Melting Point | 62-65 °C | |

| Boiling Point | 210-220 °C at 0.01 mm Hg | |

| Flash Point | >93 °C (>199.4 °F) | |

| Solubility | Insoluble in water; soluble in alcohols, ether, benzene, chloroform, acetone, and fatty oils. |

Table 2: Toxicological Data for Capsaicin

| Endpoint | Value | Species | Route | References |

| LD₅₀ (Lethal Dose, 50%) | 47.2 mg/kg | Mouse | Oral | |

| LD₅₀ (Lethal Dose, 50%) | 161.2 mg/kg | Rat | Oral | |

| LD₅₀ (Lethal Dose, 50%) | >512 mg/kg | Mouse | Dermal |

Hazard Identification and Classification

Capsaicin is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

Table 3: GHS Hazard Classification for Capsaicin

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the following are general methodologies used to assess the hazards associated with compounds like Capsaicin.

-

Acute Oral Toxicity (OECD TG 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels and the outcome (mortality or evident toxicity) determines the next step. This allows for classification of the substance with the use of a minimal number of animals.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439): This in vitro test uses a reconstructed human epidermis model. The test chemical is applied topically to the tissue. Cell viability is then measured by enzymatic conversion of MTT. A reduction in viability below a certain threshold indicates that the substance is an irritant.

-

In Vitro Eye Hazard: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492): This method utilizes a reconstructed human cornea-like epithelium. The test substance is applied to the epithelial surface, and the extent of cytotoxicity is evaluated by measuring the relative tissue viability using MTT. This determines if the substance is an eye irritant.

Handling Precautions and Exposure Controls

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Use of a powder-containment balance enclosure is recommended for weighing solid material.

-

Ensure adequate ventilation in the laboratory.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

First Aid Measures

In case of exposure, immediate medical attention is necessary.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spills: Evacuate the area and prevent entry. For small spills, gently cover with an absorbent material to avoid dust formation and carefully collect into a sealed container for disposal. Do not use dry sweeping methods.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

Signaling Pathway and Workflow Diagrams

Capsaicin-Induced TRPV1 Signaling Pathway

Caption: this compound activates the TRPV1 receptor, leading to pain sensation and neurogenic inflammation.

Safe Handling Workflow for Potent Compounds

Caption: A logical workflow for the safe handling of potent compounds like this compound in a lab setting.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Capsaicin-D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of Capsaicin-D7, a deuterated analog of capsaicin. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the quantitative analysis of capsaicinoids. Given that "this compound" is not a universally defined standard, this guide assumes a common deuteration pattern on the vanillyl moiety for its use as an internal standard.

Introduction to Capsaicin and its Deuterated Analog

Capsaicin is the primary pungent component found in chili peppers and is widely used in pharmaceutical and food industries. Its quantitative analysis is crucial for product formulation and quality control. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by mass spectrometry, as they compensate for matrix effects and variations in instrument response.

This guide focuses on a plausible structure for this compound where the deuterium atoms are located on the stable vanillyl group, a logical choice for an internal standard as this part of the molecule forms the most abundant fragment ion. Specifically, we will assume deuteration of the methoxy group and the aromatic ring.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of capsaicin in a mass spectrometer, typically through collision-induced dissociation (CID), follows a well-established pathway. The most prominent fragmentation event is the cleavage of the amide bond, leading to the formation of a stable tropylium ion from the vanillyl moiety.

Fragmentation of Unlabeled Capsaicin

Under electrospray ionization (ESI) in positive mode, capsaicin is readily protonated to form the molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 306.2. Collision-induced dissociation of this precursor ion primarily yields a characteristic fragment at m/z 137.1, corresponding to the vanillyl cation. Other minor fragments can also be observed.

Predicted Fragmentation of this compound

For our assumed this compound structure, with seven deuterium atoms on the vanillyl group, the mass of the molecular ion and its characteristic fragment will be shifted. The protonated molecular ion [M+H]⁺ is expected at m/z 313.2. The key fragment ion, the deuterated vanillyl cation, is predicted to have an m/z of 144.1. This significant mass shift allows for the clear differentiation and quantification of the analyte and the internal standard.

Quantitative Data Summary

The following tables summarize the predicted m/z values for the precursor and major fragment ions of unlabeled capsaicin and the assumed this compound.

Table 1: Mass Spectrometry Data for Unlabeled Capsaicin

| Compound | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Fragment Identity |

| Capsaicin | 306.2 | 137.1 | Vanillyl Cation |

| 122.1 | [Vanillyl Cation - CH₃]⁺ | ||

| 94.1 | [Vanillyl Cation - CH₃ - CO]⁺ |

Table 2: Predicted Mass Spectrometry Data for Assumed this compound

| Compound | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Fragment Identity |

| This compound | 313.2 | 144.1 | Deuterated Vanillyl Cation |

| 126.1 | [Deuterated Vanillyl Cation - CD₃]⁺ | ||

| 97.1 | [Deuterated Vanillyl Cation - CD₃ - CO]⁺ |

Visualizing the Fragmentation Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of the assumed this compound and a typical experimental workflow for its use in quantitative analysis.

Caption: Predicted fragmentation pathway of the assumed this compound.

Caption: General workflow for capsaicin quantification using a deuterated internal standard.

Detailed Experimental Protocol

This section provides a generalized experimental protocol for the analysis of capsaicin using this compound as an internal standard, based on common practices in the field.

Sample Preparation

-

Standard and Internal Standard Preparation: Prepare stock solutions of capsaicin and this compound in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution.

-

Sample Spiking: To an aliquot of the biological matrix (e.g., 100 µL of plasma), add a known amount of the this compound internal standard solution.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol). Vortex vigorously and centrifuge to separate the layers. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences. Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile). Evaporate the eluate and reconstitute.

-

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed with:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is typical.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

For Capsaicin: Monitor the transition from the precursor ion (m/z 306.2) to the product ion (m/z 137.1).

-

For this compound: Monitor the transition from the precursor ion (m/z 313.2) to the product ion (m/z 144.1).

-

-

Collision Energy: The collision energy should be optimized for the specific instrument, but typically ranges from 15 to 30 eV.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of capsaicin in various matrices. Understanding its fragmentation pattern, which is predictable based on the known fragmentation of capsaicin, is key to developing and validating sensitive and specific LC-MS/MS methods. The provided protocols and data serve as a comprehensive guide for researchers and scientists in this field. It is important to confirm the exact deuteration pattern of the specific this compound standard being used, as this will determine the precise m/z values for the precursor and fragment ions.

Capsaicin-D7 as a Tool for Studying the TRPV1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of capsaicin and its deuterated analog, Capsaicin-D7, in the study of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document details the physicochemical properties, mechanism of action, and relevant experimental protocols for researchers investigating TRPV1 signaling and developing novel therapeutics.

Introduction: The TRPV1 Receptor and its Prototypical Agonist

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and various chemical compounds.[1] As an integrator of pain and temperature sensations, TRPV1 is a key target for the development of analgesic drugs and other therapeutics.

Capsaicin, the pungent compound in chili peppers, is the most well-known and potent exogenous agonist of the TRPV1 receptor. Its specific interaction with TRPV1 has made it an invaluable tool for elucidating the receptor's function and pharmacology. This compound is a deuterated form of capsaicin, where seven hydrogen atoms have been replaced by deuterium. While biologically, it is expected to behave similarly to its non-deuterated counterpart, its primary utility lies in its role as an internal standard for quantitative analysis of capsaicin using mass spectrometry-based methods.[2] The increased mass of this compound allows for its clear differentiation from native capsaicin in a mass spectrometer, ensuring accurate quantification in complex biological samples.

Physicochemical Properties

A comparative summary of the key physicochemical properties of capsaicin and this compound is presented below. The properties of this compound are largely inferred from capsaicin, with the exception of its molecular weight.

| Property | Capsaicin | This compound |

| Molecular Formula | C₁₈H₂₇NO₃[3] | C₁₈H₂₀D₇NO₃ |

| Molecular Weight | 305.4 g/mol [3] | ~312.4 g/mol |

| Appearance | Crystalline solid[4] | Solid |

| Solubility | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in water. | Expected to be similar to capsaicin |

| IUPAC Name | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | (E)-N-[(4-hydroxy-3-methoxy-d3-phenyl)methyl-d2]-8-methylnon-6-enamide-d2 |

Mechanism of Action and Signaling Pathways

Capsaicin and, by extension, this compound, activate the TRPV1 receptor by binding to a specific pocket on the intracellular side of the channel. This binding event induces a conformational change in the TRPV1 protein, leading to the opening of its ion channel pore. The influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), depolarizes the neuron, leading to the generation of an action potential and the sensation of pain and heat.

The activation of TRPV1 initiates a cascade of intracellular signaling events. The initial influx of Ca²⁺ is a critical step, acting as a second messenger to modulate various downstream pathways.

Figure 1: TRPV1 Receptor Activation by Capsaicin.

Upon prolonged exposure to capsaicin, TRPV1 activity is downregulated through a process called desensitization. This involves Ca²⁺-dependent mechanisms, including the dephosphorylation of the TRPV1 channel by calcineurin and the depletion of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane lipid essential for channel activity.

Figure 2: TRPV1 Desensitization Pathway.

Quantitative Data: Binding Affinity and Potency

The following table summarizes key quantitative parameters for the interaction of various ligands with the TRPV1 receptor. To date, specific binding affinity and potency data for this compound are not available in the public literature; its biological activity is generally assumed to be comparable to that of capsaicin.

| Compound | Receptor Species | Assay Type | Parameter | Value | Reference |

| Capsaicin | Rat | Electrophysiology (HEK293 cells) | EC₅₀ | 640 nM (at pH 7.4) | |

| Capsaicin | Rat | Electrophysiology (HEK293 cells) | EC₅₀ | 45 nM (at pH 5.5) | |

| Capsaicin | Mouse | Electrophysiology (HEK cells) | EC₅₀ | 0.14 ± 0.01 µM | |

| Resiniferatoxin (RTX) | - | - | Affinity | ~5000x higher than Capsaicin | |

| A-425619 (Antagonist) | Rat | Electrophysiology (HEK293 cells) | Kᵢ | 1.4 ± 0.2 nM | |

| SB-705498 (Antagonist) | Human | - | IC₅₀ | 3 nM (vs. capsaicin) |

Key Experimental Protocols

This section details common experimental methodologies used to study the interaction of ligands with the TRPV1 receptor. While these protocols are described for capsaicin, this compound can be employed as an internal standard in the analytical phases of these experiments, particularly when quantification of capsaicin is required.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the TRPV1 receptor, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd). A common radioligand for TRPV1 is [³H]-Resiniferatoxin ([³H]-RTX) due to its high affinity.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., capsaicin) for the TRPV1 receptor through competition with a radiolabeled ligand.

Materials:

-

[³H]-Resiniferatoxin ([³H]-RTX)

-

Cell membranes expressing TRPV1

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled test compound (capsaicin)

-

Unlabeled RTX (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing TRPV1 and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, add a constant amount of membrane protein to each well.

-

Competition Binding: Add a fixed concentration of [³H]-RTX and varying concentrations of the unlabeled test compound (capsaicin). Include control wells with [³H]-RTX only (total binding) and [³H]-RTX with a saturating concentration of unlabeled RTX (non-specific binding).

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Figure 3: Radioligand Binding Assay Workflow.

Calcium Imaging Assay

This functional assay measures the influx of calcium into cells upon activation of the TRPV1 receptor. It is a widely used method to assess the potency and efficacy of TRPV1 agonists and antagonists.

Objective: To measure the increase in intracellular calcium concentration in response to capsaicin in cells expressing TRPV1.

Materials:

-

Cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with calcium)

-

Capsaicin solution

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Culture: Plate TRPV1-expressing cells in a suitable format (e.g., glass-bottom dishes or multi-well plates).

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.

-

Baseline Measurement: Record the baseline fluorescence of the cells.

-

Stimulation: Add capsaicin to the cells and continuously record the fluorescence intensity.

-

Data Analysis: Quantify the change in fluorescence over time. The peak fluorescence intensity is proportional to the intracellular calcium concentration. Dose-response curves can be generated to determine the EC₅₀ of capsaicin.

Figure 4: Calcium Imaging Assay Workflow.

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the ion currents flowing through the TRPV1 channel. This technique provides detailed information about the channel's gating properties and the effects of ligands.

Objective: To record capsaicin-activated currents in single cells expressing TRPV1.

Materials:

-

Cells expressing TRPV1

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

Capsaicin solution

Protocol:

-

Cell Preparation: Isolate single cells expressing TRPV1.

-

Pipette Fabrication: Pull glass micropipettes to a suitable resistance.

-

Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.

-

Current Recording: Clamp the cell at a specific holding potential (e.g., -60 mV) and record the baseline current.

-

Drug Application: Perfuse the cell with a solution containing capsaicin and record the resulting inward current.

-

Data Analysis: Measure the amplitude and kinetics of the capsaicin-activated current. Generate dose-response curves to determine the EC₅₀.

Figure 5: Electrophysiology Workflow.

Application of this compound in TRPV1 Research

The primary application of this compound in the context of TRPV1 research is as an internal standard for the accurate quantification of capsaicin in biological matrices using mass spectrometry (MS) techniques such as liquid chromatography-mass spectrometry (LC-MS).

The use of a stable isotope-labeled internal standard like this compound is crucial for several reasons:

-

Correction for Sample Loss: It accounts for any loss of the analyte (capsaicin) during sample preparation and analysis.

-

Correction for Matrix Effects: It compensates for variations in ionization efficiency caused by other components in the sample matrix.

-

Improved Accuracy and Precision: This leads to more reliable and reproducible quantification of capsaicin concentrations.

In a typical LC-MS workflow, a known amount of this compound is added to the sample containing an unknown amount of capsaicin. The two compounds co-elute chromatographically but are distinguished by their different masses in the mass spectrometer. The ratio of the peak area of capsaicin to that of this compound is used to calculate the concentration of capsaicin in the original sample.

Conclusion

Capsaicin remains an indispensable pharmacological tool for the investigation of the TRPV1 receptor. Its high potency and specificity allow for the detailed characterization of TRPV1 function and modulation. While specific biological data for this compound is limited, its role as a deuterated analog makes it an essential component for robust and accurate quantitative studies of capsaicin using mass spectrometry. The combined use of capsaicin to probe TRPV1 function and this compound to ensure analytical accuracy provides a powerful approach for researchers in both basic science and drug development. This guide provides a foundational understanding and practical protocols to aid in the effective use of these compounds in the study of the TRPV1 receptor.

References

Methodological & Application

Application Note: Quantitative Analysis of Capsaicin in Food Samples Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of capsaicin in various food matrices. The protocol employs a simple solvent extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, Capsaicin-D7 is utilized as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and variations during sample preparation and analysis. This method is ideal for researchers, food scientists, and quality control professionals requiring reliable capsaicin quantification.

Introduction

Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and its analogs, known as capsaicinoids, are the active components in chili peppers responsible for their characteristic pungent taste.[1] The concentration of these compounds determines the "heat" of food products, which is of significant interest to the food industry for quality control and product development. Accurate quantification of capsaicin is crucial, but complex food matrices can often interfere with analytical measurements, leading to inaccurate results.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the selective and sensitive quantification of capsaicinoids.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. Since this compound is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation behavior, but is differentiated by its mass. This allows it to effectively normalize for sample loss during preparation and correct for matrix-induced ion suppression or enhancement, thereby improving method accuracy and reproducibility.[4]

This document provides a comprehensive protocol for the extraction and LC-MS/MS analysis of capsaicin in food samples using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: Capsaicin (≥98% purity), this compound (≥98% purity)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (≥99%)

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Autosampler vials

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[5]

-

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Capsaicin and dissolve in 10 mL of methanol to create a 1 mg/mL primary stock solution.

-

Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol to create a 1 mg/mL primary stock solution. Store stocks at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of Capsaicin working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the primary stock with methanol.

-

Prepare a this compound Internal Standard (IS) working solution at 10 µg/mL by diluting the IS primary stock with methanol.

-

-

Calibration Curve Standards (0.5 - 100 ng/mL):

-

To a set of clean vials, add the appropriate volume of each Capsaicin working standard.

-

Spike each vial with a constant volume of the IS working solution (e.g., 10 µL of 10 µg/mL IS) to achieve a final IS concentration of 10 ng/mL in all calibration standards after final dilution.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% Formic Acid). This will create a calibration curve ranging from approximately 0.5 to 100 ng/mL.

-

Sample Preparation Protocol

The following is a general protocol for solid and semi-solid food samples (e.g., chili powder, hot sauce, salsa). The protocol may need optimization based on the specific matrix.

-

Homogenization & Weighing: Homogenize the food sample to ensure uniformity. Accurately weigh 0.5 - 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the this compound IS working solution (e.g., 50 µL of 10 µg/mL) to each sample.

-

Extraction: Add 5 mL of acetonitrile to the tube.

-

Vortex & Sonicate: Vortex the tube vigorously for 2 minutes. For improved extraction efficiency, place the tube in an ultrasonic bath for 15-20 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.

-

Dilution & Filtration: Carefully transfer an aliquot of the supernatant to a new tube and dilute as necessary with the initial mobile phase to bring the expected capsaicin concentration within the range of the calibration curve. Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters provide a starting point for method development.

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 15% B (0-1 min), 15-90% B (1-2 min), 90% B (2-5 min), 90-15% B (5-5.1 min), 15% B (5.1-7 min) |

| Injection Volume | 2-5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transitions | Capsaicin: 306.2 > 137.1 This compound: 313.2 > 137.1 |

| Collision Energy | Optimize for specific instrument, typically 15-25 eV |

| Capillary Voltage | Optimize for specific instrument, typically 3.0-4.8 kV |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of both Capsaicin and this compound.

-

Calibration Curve Construction: Calculate the peak area ratio (Capsaicin Peak Area / this compound Peak Area) for each calibration standard. Plot this ratio against the known concentration of Capsaicin for each standard. Perform a linear regression analysis to generate a calibration curve. The curve should have a coefficient of determination (R²) of ≥0.99.

-

Sample Quantification: Calculate the peak area ratio for each food sample. Determine the concentration of Capsaicin in the sample by interpolating this ratio onto the calibration curve.

-